6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family, characterized by the presence of bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for targeting specific biological pathways involved in various diseases.
The compound can be synthesized through various chemical reactions involving indazole derivatives and halogenation processes. Its molecular structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.
6-Bromo-3-chloro-1H-indazole-4-carboxylic acid is classified as an indazole derivative, which is a bicyclic structure containing a five-membered ring fused to a six-membered ring. Its classification can be further detailed as follows:
The synthesis of 6-bromo-3-chloro-1H-indazole-4-carboxylic acid typically involves multi-step synthetic routes that may include halogenation and cyclization reactions. Common methods include:
For example, one synthetic route may involve starting with 1H-indazole and subjecting it to bromination followed by chlorination under controlled conditions, utilizing reagents such as bromine and chlorine gas in an inert atmosphere to minimize side reactions.
The molecular formula of 6-bromo-3-chloro-1H-indazole-4-carboxylic acid is , with a molecular weight of approximately 251.49 g/mol. The structure features:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 251.49 g/mol |
CAS Number | 885271-78-3 |
6-Bromo-3-chloro-1H-indazole-4-carboxylic acid can participate in various chemical reactions:
In substitution reactions, common reagents might include nucleophiles such as amines or thiols, while oxidation could involve agents like potassium permanganate or hydrogen peroxide. Coupling reactions often utilize palladium catalysts.
The mechanism of action for 6-bromo-3-chloro-1H-indazole-4-carboxylic acid involves its interaction with specific biological targets, such as enzymes or receptors. The presence of bromine and chlorine enhances its ability to bind selectively to these targets, potentially inhibiting their activity, which is crucial for therapeutic effects against diseases like cancer.
Research indicates that compounds with similar structures have shown efficacy in inhibiting specific kinases involved in cell signaling pathways, suggesting that this compound may exhibit similar properties.
The physical properties of 6-bromo-3-chloro-1H-indazole-4-carboxylic acid include:
Key chemical properties include:
6-Bromo-3-chloro-1H-indazole-4-carboxylic acid has several scientific applications:
This compound exemplifies the versatility of halogenated indazoles in developing new pharmaceuticals and understanding their mechanisms of action in biological systems.
Indazole derivatives constitute the structural foundation of numerous clinically significant drugs, leveraging their ability to mimic peptide motifs and engage in hydrogen bonding interactions with therapeutic targets. The scaffold’s planar geometry and tunable substitution patterns facilitate optimization of pharmacokinetic and pharmacodynamic properties. Notably, the FDA-approved antiemetic Granisetron (a 5-HT₃ receptor antagonist) and the anti-inflammatory agent Benzydamine exemplify the therapeutic impact of indazole-based pharmaceuticals [3].
Contemporary research has identified indazole derivatives with compelling bioactivities across multiple therapeutic domains:
Table 1: Therapeutic Applications of Indazole Derivatives
Biological Activity | Mechanistic Insight | Clinical/Preclinical Significance |
---|---|---|
Anticancer Agents | Inhibition of protein kinases (e.g., PARP, Akt) | Disruption of tumor proliferation pathways |
Anti-Inflammatory Effects | Modulation of COX-2 and MCP-1 synthesis | Treatment of arthritis and inflammatory pain |
Antimicrobial Activity | Disruption of microbial enzymatic processes | Addressing emerging antibiotic resistance |
Neuroprotective Effects | Interaction with I₂ receptors and 5-HT₁A | Potential for treating neurodegenerative diseases |
A 2013-2017 patent review identified 42 novel indazole-based therapeutic patents, underscoring the scaffold’s sustained relevance in oncology and inflammation research. These patents particularly highlight indazole derivatives as modulators of protein kinases and PARP enzymes, positioning them as critical tools for targeted cancer therapies [6]. The structural adaptability of the indazole nucleus enables precise optimization of substituent effects—halogen atoms enhance target binding affinity and metabolic stability, while carboxylic acid functionalities improve solubility and enable salt formation for enhanced bioavailability [3] [8].
The strategic incorporation of halogen atoms and carboxylic acid functionalities into the indazole scaffold generates structurally sophisticated intermediates with enhanced drug-like properties. Specifically, 6-Bromo-3-chloro-1H-indazole-4-carboxylic acid (CAS No. 885523-72-8) exemplifies this approach with its molecular formula C₈H₄BrClN₂O₂ and molecular weight of 275.49 g/mol [1] [4]. The compound’s structural features confer distinct advantages in rational drug design:
Table 2: Key Physicochemical Properties of 6-Bromo-3-chloro-1H-indazole-4-carboxylic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₈H₄BrClN₂O₂ | [1] [4] |
Molecular Weight | 275.49 g/mol | [1] [4] |
Melting Point | Not reported | - |
Predicted Boiling Point | 513.8±50.0 °C | [4] |
Predicted Density | 2.029±0.06 g/cm³ | [4] |
Calculated LogP | 2.677 (Moderate lipophilicity) | [1] |
Hydrogen Bond Donors | 2 | [1] |
Hydrogen Bond Acceptors | 2 | [1] |
The compound’s structural configuration enables synergistic electronic effects—the electron-withdrawing carboxyl group acidifies the N-H proton (predicted pKa ≈ 8-10), facilitating deprotonation for metallation-assisted couplings, while the halogens direct regioselective metal-halogen exchange [4]. These properties collectively establish 6-bromo-3-chloro-1H-indazole-4-carboxylic acid as a versatile building block for generating structurally complex bioactive molecules, particularly kinase inhibitors where the indazole core mimics adenine in ATP-binding sites [6] [8].
As a polyfunctionalized indazole derivative, 6-bromo-3-chloro-1H-indazole-4-carboxylic acid serves as a critical intermediate in the synthesis of targeted cancer therapeutics, particularly those inhibiting kinase signaling pathways and DNA repair enzymes. Its structural attributes align with key pharmacophore requirements for several target classes:
Sourcing this intermediate presents substantial challenges, with current market availability limited to specialized suppliers at premium pricing:
Table 3: Sourcing and Economic Analysis of 6-Bromo-3-chloro-1H-indazole-4-carboxylic Acid
Supplier | Purity | Quantity | Price | Cost per Gram |
---|---|---|---|---|
American Custom Chemicals | 95% | 5 mg | $498.25 | $99,650 |
American Custom Chemicals | 95% | 1 g | $1,183.35 | $1,183 |
Alichem | Not specified | 5 g | $2,412 | $482 |
Alichem | Not specified | 10 g | $3,718.50 | $372 |
The significant price differential between milligram and gram quantities reflects both synthetic complexity (requiring multi-step halogenation and protection/deprotection sequences) and specialized handling requirements due to its hazardous material classification (UN# 2811, Class 6.1). Cold-chain transportation is recommended by suppliers to maintain stability [1] [4]. Despite these challenges, the compound’s strategic value in generating targeted therapies ensures continued demand within medicinal chemistry programs focused on kinase and PARP inhibitor development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7